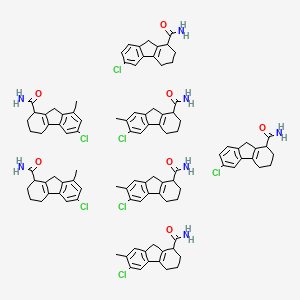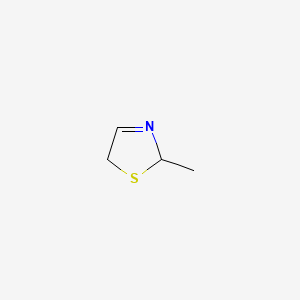
2-Methyl-3-thiazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-thiazoline is an organic compound with the molecular formula C₄H₇NS. It is a heterocyclic compound containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its unique chemical properties and its presence in various biological and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-3-thiazoline can be synthesized through several methods. One common method involves the condensation reaction of cysteamine with carboxylic acids or their derivatives . Another method includes the reaction of alkenes with bromine followed by the reaction with thioamides in a one-pot reaction . The reaction conditions are typically mild, and the products are purified through recrystallization with ethyl acetate or ether .
Industrial Production Methods
In industrial settings, this compound is often produced using a modular synthesis approach. This involves the use of readily available and inexpensive substrates under mild reaction conditions. The products are obtained in high yields and are purified without the need for extensive work-up procedures .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-thiazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiazoles.
Nucleophilic Substitution: The sulfur atom in the thiazoline ring can participate in nucleophilic substitution reactions.
Cycloaddition: The compound can undergo cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bromine, thioamides, and oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) . The reactions are typically carried out under mild conditions to ensure high yields and purity of the products.
Major Products Formed
The major products
Propiedades
Número CAS |
66867-06-9 |
|---|---|
Fórmula molecular |
C4H7NS |
Peso molecular |
101.17 g/mol |
Nombre IUPAC |
2-methyl-2,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C4H7NS/c1-4-5-2-3-6-4/h2,4H,3H2,1H3 |
Clave InChI |
GKNTUAWLGAGFEL-UHFFFAOYSA-N |
SMILES canónico |
CC1N=CCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



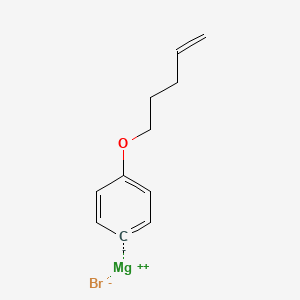
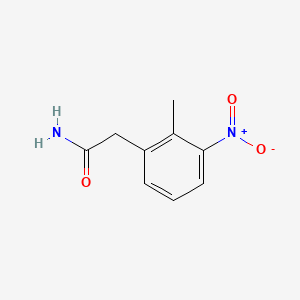
![Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide](/img/structure/B13402970.png)
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13402987.png)
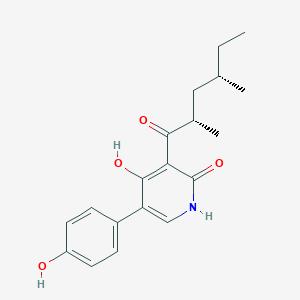
![2-pyrrolidin-2-yl-5-[4-[4-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazole;tetrahydrochloride](/img/structure/B13403006.png)
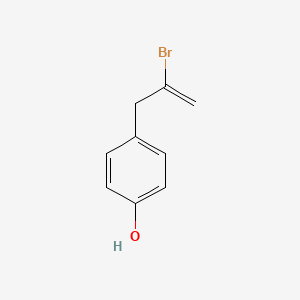
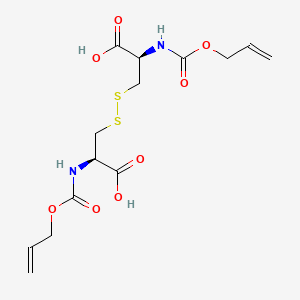
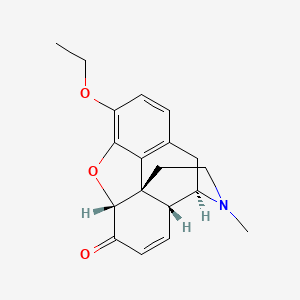
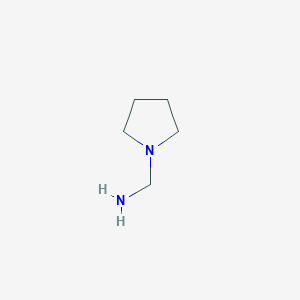
![[(9R,10S,11S,13S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13403027.png)
![tert-butyl (3S,5S,6R)-3-[2-(oxiran-2-yl)ethyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B13403034.png)
